3-Bromo-5,6,7,8-tetrahydroisoquinoline
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Overview
Description
3-Bromo-5,6,7,8-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 3-position of the tetrahydroisoquinoline ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroisoquinoline typically involves the bromination of 5,6,7,8-tetrahydroisoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds smoothly, yielding the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, yielding the parent tetrahydroisoquinoline.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Products include azido, thiocyano, or amino derivatives.
Oxidation: Quinoline derivatives.
Reduction: 5,6,7,8-Tetrahydroisoquinoline.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The bromine atom can also enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: The parent compound without the bromine atom.
3-Chloro-5,6,7,8-tetrahydroisoquinoline: A similar compound with a chlorine atom instead of bromine.
3-Iodo-5,6,7,8-tetrahydroisoquinoline: A similar compound with an iodine atom instead of bromine.
Uniqueness
3-Bromo-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C9H10BrN |
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Molecular Weight |
212.09 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C9H10BrN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h5-6H,1-4H2 |
InChI Key |
SUFGZFUKVDHKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CN=C(C=C2C1)Br |
Origin of Product |
United States |
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